ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate" often involves multi-step reactions including ring-closing metathesis and diastereoselective Grignard reactions. A notable method includes the use of L-serine as a starting material, offering a diastereoselective approach to produce functionalized cyclohexene skeletons, which might share procedural similarities with the target compound (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of compounds analogous to the target can be characterized using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These methods provide insights into the absolute configurations of key intermediates and the overall structural features, which are critical for understanding the compound's chemical behavior and potential applications (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions with various reagents leading to the formation of heterocyclic systems, showcasing a rich chemistry that can be utilized in synthesizing derivatives with potential biological activity. These reactions underscore the compound's versatility and its utility in generating pharmacologically interesting molecules (Selič et al., 1997).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are essential for understanding the behavior of chemical compounds under various conditions. For compounds within this category, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can offer insights into thermal stability and phase transitions, informing their handling and processing (Wang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and the propensity for undergoing specific chemical transformations, define the compound's utility in synthetic chemistry. Studies often focus on exploring these characteristics to develop new synthetic routes or to enhance the properties of related compounds for various applications (Shipilovskikh & Rubtsov, 2014).
properties
IUPAC Name |
ethyl 2-acetamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-4-22-16(21)12-9(2)13(23-15(12)17-10(3)19)14(20)18-11-7-5-6-8-11/h11H,4-8H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJJXUPPJBYMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(acetylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
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